molecular formula C11H14O2 B2785408 (4S)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1568043-65-1

(4S)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B2785408
CAS No.: 1568043-65-1
M. Wt: 178.231
InChI Key: RNWJGTPQLSTCLV-VIFPVBQESA-N
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Description

(4S)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where a phenol derivative reacts with an alkene in the presence of a Lewis acid catalyst. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under varying conditions of temperature and solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzopyrans.

Scientific Research Applications

(4S)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4S)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit oxidative stress by scavenging free radicals or modulate inflammatory pathways by interacting with cytokines and other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-hydroxy-3,4-dihydro-2(1H)-pyrimidinone: Another chiral compound with a similar structure but different functional groups.

    (4S,5S)-1,2-dithiane-4,5-diol: A compound with a dithiane moiety, showing different chemical properties and applications.

Uniqueness

(4S)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific stereochemistry and the presence of both methyl and hydroxyl groups on the benzopyran ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

(4S)-5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11/h3-4,9,12H,5-6H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWJGTPQLSTCLV-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CCOC2=C(C=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](CCOC2=C(C=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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